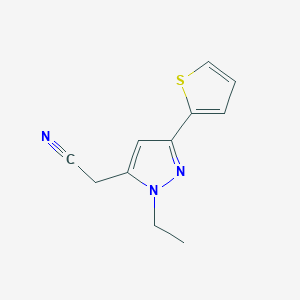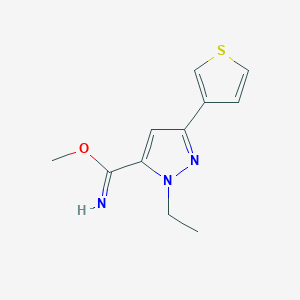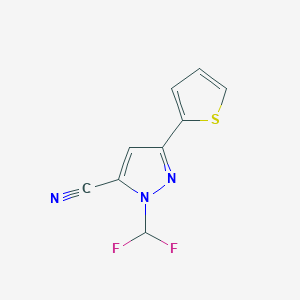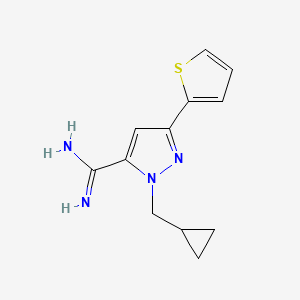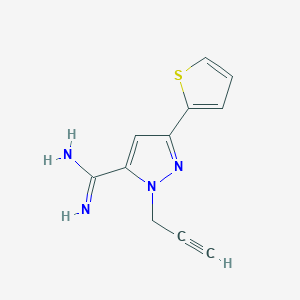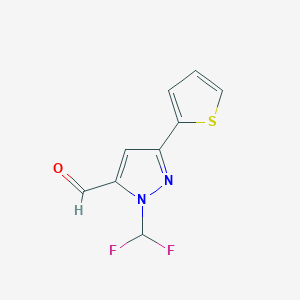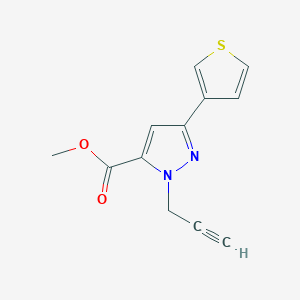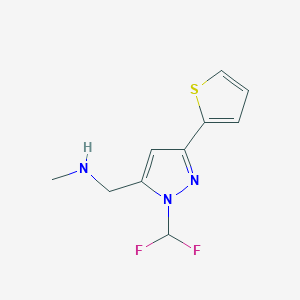![molecular formula C10H13ClN2O3 B1481787 5-(3-氯丙酰基)-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 2098103-04-7](/img/structure/B1481787.png)
5-(3-氯丙酰基)-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:生物碱合成
吡咯衍生物已知在环加成反应中充当二烯体,这在合成复杂的天然产物(包括生物碱)中至关重要 。生物碱,如托烷生物碱,具有重要的药理学特性,几个世纪以来一直被用作药物。所讨论的化合物有可能用于合成这些生物活性分子,从而有助于开发新的治疗剂。
有机合成:环加成反应
“5-(3-氯丙酰基)-2-甲基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮”的结构表明它在(3+2)环加成反应中的实用性 。这些反应在构建三环结构中起着至关重要的作用,这些结构在许多生物活性化合物中普遍存在。它在该领域的应用可能会导致新型有机合成方法的开发。
工业应用:化学中间体
在工业领域,吡咯衍生物可以作为合成更复杂分子的化学中间体 。该化合物可用于生产医药、农药和染料等材料,其中吡咯部分是最终产品的关键成分。
分析化学:显色剂
吡咯衍生物以其显色特性而闻名,这些特性可用于分析化学中检测和定量物质 。该化合物可用于开发新的分析试剂或指示剂,这些试剂或指示剂在特定分析物存在时会改变颜色。
材料科学:导电聚合物
吡咯是合成导电聚合物的基础,导电聚合物用于电子设备 。该化合物的结构可以被修饰以增强其电导率,使其适用于先进材料,例如有机半导体或光伏电池。
作用机制
Pyrrole derivatives represent a group of condensed heterocyclic compounds that are part of a number of biologically active molecules . They are often used in medicinal and pharmaceutical chemistry . The synthesis of these compounds can involve various methods such as annulation of the pyran ring, annulation of the pyrrole fragment, as well as cascade heterocyclizations .
生化分析
Biochemical Properties
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent binding interactions .
Cellular Effects
The effects of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered metabolism or gene expression .
Dosage Effects in Animal Models
The effects of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit specific enzymes, leading to a buildup of certain metabolites or a decrease in others. Understanding these interactions can provide insights into the metabolic effects of this compound .
Transport and Distribution
The transport and distribution of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione within cells and tissues are crucial for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is important for its activity. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing this compound to its site of action. For example, it may be localized to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .
属性
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNTGFYUOUDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


